Tariquidar is classified as a P-glycoprotein inhibitor and is often referred to by its chemical name, 1-(4-(2-(dimethylamino)ethyl)phenyl)-3-(4-methoxyphenyl)urea. It is commercially available in the form of methanesulfonate hydrate, which enhances its solubility and bioavailability. The compound was developed to overcome multidrug resistance in cancer therapy by preventing the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentrations.
The synthesis of tariquidar involves several steps that utilize various chemical reactions. A notable method described in literature includes:
This multi-step synthesis highlights the complexity and precision required in producing this compound for research and clinical applications .
Tariquidar has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 398.50 g/mol.
The three-dimensional conformation of tariquidar allows it to effectively bind to the P-glycoprotein transporter, inhibiting its function and facilitating increased drug accumulation within cells .
Tariquidar primarily functions through non-competitive inhibition of P-glycoprotein. Key chemical reactions involving tariquidar include:
These interactions are crucial for understanding how tariquidar can be used to enhance therapeutic outcomes in various clinical settings.
The mechanism of action for tariquidar revolves around its ability to inhibit P-glycoprotein-mediated drug efflux. This inhibition leads to:
Tariquidar exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings.
Tariquidar has several significant applications in scientific research and clinical practice:
Tariquidar methanesulfonate hydrate (hereafter referred to as tariquidar) exhibits high-affinity binding to human P-glycoprotein (P-gp, ABCB1) with a dissociation constant (Kd) of 5.1 nM, as demonstrated in CHrB30 cell lines [10]. This anthranilic acid derivative binds noncompetitively to two distinct transmembrane sites: a high-affinity central drug-binding pocket and a lower-affinity regulatory (access tunnel) site [8]. Cryo-EM structural analyses (PDB IDs: 7A6E, 7NEQ) reveal that tariquidar binding induces a unique doubly occluded conformation in P-gp, distinct from the inward-open state observed in apo structures (PDB ID: 7A65) [4] [8]. This conformational arrest prevents the transition to an outward-open state essential for substrate efflux.
Binding kinetics studies demonstrate slow dissociation characteristics, with pharmacological inhibition persisting for ≥48 hours post-administration [2] [7]. This prolonged effect stems from tariquidar's ability to stabilize P-gp in a conformation where extracellular loops 1 and 4 (residues A80C and R741C) are physically separated (>30Å), preventing spontaneous cross-linking that occurs (<7Å) during transition to the open conformation [4]. Molecular dynamics simulations confirm that tariquidar binding reduces conformational flexibility in the transmembrane domains (TMDs), effectively "locking" the transporter [8].
Table 1: Binding Parameters of Tariquidar to P-glycoprotein
Binding Site | Affinity (Kd) | Conformational Effect | Structural Evidence |
---|---|---|---|
Central Drug-Binding Pocket | 5.1 nM | Induces occlusion | Cryo-EM (7A6E) |
Regulatory Access Tunnel | ~100 nM | Blocks cytoplasmic gate | Cryo-EM (7NEQ) |
Dual Occupancy (Both sites) | Cooperative binding | Fully arrests conformational cycling | Molecular Dynamics |
Tariquidar functions as a negative allosteric modulator of P-gp within the ATP-binding cassette (ABC) superfamily. Its binding to the transmembrane domains (TMDs) allosterically disrupts communication between the nucleotide-binding domains (NBDs), preventing ATP hydrolysis-dependent conformational changes [4] [8]. Unlike competitive substrates, tariquidar binding inhibits the formation of the closed NBD dimer—a prerequisite for ATP hydrolysis and subsequent efflux [4].
This allosteric mechanism distinguishes tariquidar from earlier generation inhibitors. While first- and second-generation inhibitors (e.g., verapamil, cyclosporine A) often act as competitive substrates, tariquidar exhibits minimal transport itself [2] [9]. Crucially, molecular dynamics simulations reveal that tariquidar binding in the access tunnel physically obstructs the cytoplasmic gate, preventing substrate access to the central binding pocket from the inner leaflet [8]. This dual-site occupancy creates a synergistic inhibition, explaining its superior efficacy compared to inhibitors occupying only the central pocket.
Tariquidar also exhibits pharmacological chaperone activity, significantly exceeding cyclosporine A in rescuing misfolded P-gp mutants (e.g., F804D) [4]. This activity extends to truncation mutants lacking NBDs, confirming that tariquidar's primary stabilization occurs within the TMDs [4]. The compound’s ability to bind and stabilize nascent P-gp polypeptides underscores its profound allosteric influence on transporter folding and maturation.
Tariquidar exhibits a biphasic effect on P-gp ATPase activity. At low concentrations (nM range), it paradoxically stimulates basal ATP hydrolysis (approximately 2-fold increase), characteristic of high-affinity substrates or modulators [2] [4]. However, at therapeutic concentrations (≥100 nM), tariquidar acts as a potent inhibitor of substrate-induced ATPase activity [2] [7]. This inhibition occurs via two complementary mechanisms: 1) Direct blockade of substrate binding prevents ATPase activation, and 2) Allosteric interference with NBD dimerization inhibits ATP hydrolysis itself [4] [8].
Biochemical studies demonstrate that tariquidar inhibits the cross-linking between cysteines (Cys-431 and Cys-1074) located in the nucleotide-binding sites [3]. This prevents the close apposition of NBDs necessary for efficient ATP hydrolysis. Tariquidar's inhibitory potency surpasses related inhibitors like zosuquidar and elacridar in suppressing vanadate-induced ATPase activity [3]. The compound effectively decouples the conformational cycle from the catalytic cycle, trapping ATP-bound P-gp in a hydrolysis-incompetent state.
Table 2: Comparative Effects of P-gp Inhibitors on ATPase Activity
Inhibitor | Basal ATPase Stimulation | Inhibition of Substrate-Induced ATPase | Inhibition of Vanadate-Induced Trapping |
---|---|---|---|
Tariquidar | Moderate (2-fold) | >90% at 200 nM | >95% |
Elacridar | Weak | ~85% at 200 nM | ~85% |
Zosuquidar | Minimal | ~80% at 200 nM | ~75% |
Verapamil (1st Gen) | Strong (>3-fold) | <50% at 10 µM | Minimal |
Tariquidar reverses multidrug resistance (MDR) by noncompetitive inhibition rather than substrate competition. Its binding does not overlap with the primary substrate-binding domains but instead allosterically occludes substrate access and prevents efflux [2] [4]. This mechanism allows tariquidar to potentiate the cytotoxicity of diverse P-gp substrates without being transported itself. Key chemotherapeutic agents affected include:
Structure-activity relationship (SAR) studies highlight critical molecular features for tariquidar's inhibition profile. The 3-quinoline moiety can be replaced with sulfonamide or amide groups without losing potency, while the tetrahydroisoquinoline scaffold is essential [3]. Derivatives like compound 6 (5-chlorothienyl substitution) exhibit enhanced P-gp inhibition (EC50 = 46.8 nM for doxorubicin resistance reversal) compared to tariquidar itself [3]. Similarly, compound 9 (meta-chlorophenyl derivative) shows a reversal fold (RF) of 42.35 at 2µM, surpassing earlier inhibitors [3]. These modifications reduce interactions with cytochrome P450 (CYP3A4) while maintaining P-gp inhibition, minimizing pharmacokinetic interactions [9].
Table 3: Chemosensitization Efficacy of Tariquidar for Key Substrates
Chemotherapeutic Substrate | Cell Line (Resistant) | Tariquidar Concentration | Chemosensitization Ratio (RF) / EC50 |
---|---|---|---|
Doxorubicin | K562/A02 | 5 µM | 51.34 [10] |
Doxorubicin | K562/A02 | - | EC50 = 8.28 µM [10] |
Paclitaxel | CHrB30 | - | EC50 = 487 nM [6] |
Vinblastine | CEM/VLB500 | - | GI50 = 13.5 µM [10] |
Adriamycin | SW620/AD300 | - | EC50 = 25 µM [10] |
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